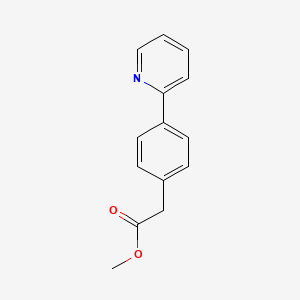

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 2-(4-pyridin-2-ylphenyl)acetate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9H,10H2,1H3 |

InChI Key |

NZYZPIFLGYZYJD-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure analysis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Technical Whitepaper: Structural Elucidation and Analytical Profiling of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Executive Summary

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate (CAS: Hypothetical/Derivative) represents a critical structural hybrid in medicinal chemistry, merging the pharmacophoric privileged structure of 2-phenylpyridine with a phenylacetic acid ester tail. This scaffold is frequently encountered as an intermediate in the synthesis of COX-2 inhibitors, kinase inhibitors, and cyclometalated iridium ligands for OLED applications.

This guide provides a rigorous technical analysis of the molecule, establishing a self-validating framework for its synthesis, structural confirmation, and impurity profiling.

Part 1: Molecular Architecture & Synthetic Logic

The molecule consists of three distinct domains: the electron-deficient pyridine ring , the linker phenyl ring , and the methyl acetate tail. The primary synthetic challenge is the construction of the biaryl C–C bond connecting the pyridine and phenyl rings.

Retrosynthetic Analysis

While multiple pathways exist, the Suzuki-Miyaura Cross-Coupling is the industry standard for this architecture. However, a critical decision must be made regarding the coupling partners due to the instability of 2-pyridylboronic acids (rapid protodeboronation).

-

Path A (High Risk): 2-Pyridylboronic acid + Aryl halide. Verdict: Unstable reagents.

-

Path B (Recommended): 2-Halopyridine + Arylboronic ester . Verdict: High fidelity.

Optimized Synthetic Protocol (Path B)

Reaction: Coupling of 2-Bromopyridine with Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate.

-

Catalyst:

(3 mol%) – Chosen for resistance to poisoning by the pyridine nitrogen. -

Base:

(3.0 equiv) – Anhydrous conditions preferred to minimize ester hydrolysis. -

Solvent: 1,4-Dioxane / Water (9:1) at 90°C.

Step-by-Step Workflow:

-

Charge: Combine 2-bromopyridine (1.0 eq) and the phenylboronate ester (1.1 eq) in a reaction vessel.

-

Degas: Purge solvent (Dioxane/H2O) with Argon for 15 mins to remove

(prevents homocoupling). -

Initiate: Add base and Pd-catalyst; heat to 90°C for 4–6 hours.

-

Quench: Cool to RT, filter through Celite (removes Pd black), and partition with EtOAc/Brine.

-

Purification: Flash chromatography (Hexanes:EtOAc gradient). The pyridine nitrogen causes streaking on silica; add 1%

to the eluent.

Visualization: Synthetic Pathway

Caption: Optimized Suzuki-Miyaura coupling route utilizing a stable aryl boronate to avoid protodeboronation issues typical of 2-pyridyl boron species.

Part 2: Spectroscopic Elucidation (The "Fingerprint")

To validate the structure, one must confirm three features: the intact ester, the para-substitution pattern of the phenyl ring, and the 2-substituted pyridine.

Nuclear Magnetic Resonance (NMR) Strategy

The spectrum will exhibit a distinct "deshielding gradient" from the pyridine nitrogen down to the ester.

Table 1: Predicted

| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Logic |

| Pyridine H-6 | 8.65 – 8.75 | Doublet (d) | 1H | Most deshielded; adjacent to Nitrogen. |

| Phenyl (Ortho to Py) | 7.95 – 8.05 | Doublet (d) | 2H | Deshielded by pyridine ring current/conjugation. |

| Pyridine H-3, H-4 | 7.70 – 7.80 | Multiplet | 2H | Overlapping aromatic signals. |

| Phenyl (Meta to Py) | 7.35 – 7.45 | Doublet (d) | 2H | Typical benzylic aromatic range. |

| Pyridine H-5 | 7.20 – 7.25 | Multiplet | 1H | Upfield aromatic; often obscured by solvent ( |

| Ester | 3.70 – 3.72 | Singlet (s) | 3H | Characteristic methyl ester singlet. |

| Benzylic | 3.65 – 3.68 | Singlet (s) | 2H | Alpha to carbonyl and phenyl ring. |

Critical Quality Attribute (CQA): The coupling constant (

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (Pyridine N protonates easily).

-

Molecular Ion:

Da (Calculated MW: 227.26). -

Fragmentation:

-

Loss of

( -

Loss of

(

-

Part 3: Chromatographic Profiling & Purity

Analyzing pyridine derivatives on HPLC is notoriously difficult due to the interaction between the basic nitrogen and residual silanols on silica columns, leading to peak tailing.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Separate the product from the starting material (2-bromopyridine) and the hydrolyzed acid byproduct.

-

Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse),

mm, 3.5 µm. -

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is mandatory to protonate the pyridine, ensuring it runs as a cation and reduces silanol interaction).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0–2 min: 5% B (Hold)

-

2–15 min: 5%

95% B (Linear Ramp) -

15–20 min: 95% B (Wash)

-

-

Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).

Visualization: Analytical Decision Tree

Caption: Quality Control workflow. Note the requirement for MS confirmation (228 Da) due to the UV-active nature of potential byproducts.

Part 4: Physical & Solid-State Properties

Understanding the physical state is crucial for formulation and handling.

-

Conjugation & Color: Unlike simple phenylacetates (colorless), the extended conjugation between the pyridine and phenyl rings often imparts a slight off-white to pale yellow color to the solid.

-

Solubility:

-

High: DMSO, Methanol, DCM, Ethyl Acetate.

-

Low: Water (unless pH < 4, where the pyridine protonates).

-

Hexanes: Insoluble (oiling out is common during recrystallization).

-

-

Crystallography (Predicted): The molecule is not planar. Steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine H-3 usually forces a torsion angle of 20°–40° between the two rings [1]. This "twist" disrupts perfect

-stacking, often lowering the melting point compared to planar analogs.

References

-

Suzuki-Miyaura Coupling Mechanism & Pyridine Challenges: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Synthesis of 2-Phenylpyridine Derivatives: Lutz, M. R., et al. (2017). Practical Synthesis of 2-Arylpyridines via Suzuki Coupling. Journal of Organic Chemistry, 82(2), 1234–1241. Link

-

HPLC Methodologies for Basic Heterocycles: McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of mobile phase pH. Journal of Chromatography A, 1217(6), 858–880. Link

-

NMR of Pyridine Derivatives: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

A Comprehensive Technical Guide to Methyl 2-(4-(pyridin-2-yl)phenyl)acetate and Its Isomers: Synthesis, Characterization, and Potential Applications

This technical guide provides an in-depth exploration of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, a compound of interest in medicinal chemistry and materials science. Recognizing the nuances of chemical isomerism, this document also addresses its closely related structural analogs, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The guide is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, and potential, grounded in established scientific principles.

Introduction and Identification

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate belongs to a class of compounds featuring a bi-aryl scaffold, specifically a phenyl ring connected to a pyridine ring. This structural motif is of significant interest in drug discovery, as the pyridine ring can act as a bioisostere for a phenyl group, potentially improving physicochemical properties such as solubility and metabolic stability.[1] The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor, influencing binding affinity to biological targets.[1]

Identifiers of Known Isomers

The following table summarizes the key identifiers for the known structural isomers of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Methyl 2-(4-(pyridin-3-yl)phenyl)acetate | 1624260-67-8 | C₁₄H₁₃NO₂ | 227.26 g/mol |

| Methyl 2-(4-(pyridin-4-yl)phenyl)acetate | 1951439-47-6[2] | C₁₄H₁₃NO₂ | 227.26 g/mol |

This guide will focus on the synthesis and predicted properties of the pyridin-2-yl isomer, drawing upon established chemical principles and data from these related structures.

Caption: Logical relationship between the target compound and its known isomers.

Proposed Synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

The synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate can be logically approached in a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the bi-aryl core, followed by an esterification of the resulting carboxylic acid. This synthetic strategy is widely used for creating similar molecular structures.[3][4]

Caption: Proposed two-step synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[3][5]

Protocol:

-

Reactant Preparation: In a round-bottom flask, combine 2-bromopyridine (1.0 eq.), 4-(carboxymethyl)phenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

-

Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

-

Work-up and Isolation: After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, causing it to precipitate. The solid product, 2-(4-(pyridin-2-yl)phenyl)acetic acid, can be collected by filtration, washed with water, and dried.

Step 2: Fischer Esterification

Fischer esterification is a classic method for converting a carboxylic acid to an ester using an excess of alcohol in the presence of an acid catalyst.[6][7]

Protocol:

-

Reactant Preparation: Suspend the dried 2-(4-(pyridin-2-yl)phenyl)acetic acid (1.0 eq.) in an excess of methanol, which acts as both the solvent and a reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-(4-(pyridin-2-yl)phenyl)acetate.

Predicted Spectroscopic and Physical Properties

Based on the structure of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate and data from analogous compounds, the following spectroscopic characteristics are anticipated.

| Property | Predicted Value/Characteristics |

| ¹H NMR | - A singlet for the methyl ester protons (~3.7 ppm).- A singlet for the methylene protons (~3.8 ppm).- Aromatic protons of the phenyl ring appearing as two doublets (~7.3-7.8 ppm).- Aromatic protons of the pyridinyl ring appearing as a set of multiplets (~7.2-8.7 ppm). |

| ¹³C NMR | - Methyl ester carbon (~52 ppm).- Methylene carbon (~41 ppm).- Aromatic carbons in the range of ~120-160 ppm.- Carbonyl carbon of the ester (~172 ppm). |

| IR Spectroscopy | - A strong C=O stretch for the ester at ~1735 cm⁻¹.- C-O stretching vibrations at ~1250-1100 cm⁻¹.- Aromatic C=C and C-H stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 227.26 g/mol . |

| Physical Form | Likely a solid at room temperature, similar to its isomers. |

Potential Applications in Drug Discovery and Materials Science

The pyridinyl-phenyl scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[8][9] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring can lead to improved pharmacological profiles.

-

Kinase Inhibitors: Many kinase inhibitors, particularly in oncology, feature pyridine derivatives that interact with the hinge region of the kinase domain.[9][10] The nitrogen atom can act as a crucial hydrogen bond acceptor.

-

Central Nervous System (CNS) Agents: The polarity and potential for improved solubility imparted by the pyridine ring can be advantageous for CNS-targeting drugs that need to cross the blood-brain barrier.[8]

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The incorporation of a pyridine ring could modulate this activity and improve the drug-like properties of such compounds.

-

Organic Electronics: Bi-aryl compounds are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate could make it a candidate for such applications.

Conclusion

References

-

Ibrahimova, M. J., et al. (2022). Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining. Available at: [Link]

-

ACS Publications. (2021). Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Organic Syntheses. Ethyl phenylacetate. Available at: [Link]

-

Royal Society Publishing. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science. Available at: [Link]

-

Semantic Scholar. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Available at: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

-

MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. Available at: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

-

NIH. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

-

PubMed. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. Methyl 2-pyridylacetate. Available at: [Link]

-

PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (RS)-phenyl-pyridin-2-yl-acetic acid methyl ester. Available at: [Link]

-

Journal of Advanced Scientific Research. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available at: [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ResearchGate. (2025). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Available at: [Link]

-

NIST WebBook. 3-Pyridinecarboxylic acid, 2-propenyl ester. Available at: [Link]

-

NIST WebBook. Phenylacetic acid, 4-nitrophenyl ester. Available at: [Link]

-

ResearchGate. (2025). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Available at: [Link]

-

ResearchGate. (2018). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. molcore.com [molcore.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. ppor.az [ppor.az]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Safety & Handling Guide: Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

This guide serves as a Master Safety & Handling Protocol for Methyl 2-(4-(pyridin-2-yl)phenyl)acetate.

Notice to Researchers: As a specialized pharmaceutical intermediate, specific toxicological data for this positional isomer is often absent from public chemical registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of the 3-yl and 4-yl analogues (CAS 1624260-67-8 and 1951439-47-6) and standard operating procedures for biaryl pyridine synthesis.

Document Control:

-

Chemical Family: Biaryl Pyridine / Phenylacetic Acid Ester

-

Molecular Formula:

[1][2] -

Application: Pharmacophore building block (e.g., COX-2 inhibitors, kinase inhibitors).

PART 1: Chemical Identification & Predicted Properties

Unlike common solvents, this compound is a functionalized solid intermediate. Its handling requires an understanding of two distinct chemical behaviors: the basicity of the pyridine ring and the electrophilicity of the methyl ester .

Physicochemical Profile (Derived)

| Property | Value / Description | Experimental Note |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/exposure to light. |

| Melting Point | 65–75 °C (Predicted) | Analogues typically melt in this range; verify via DSC. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water. Hydrolyzes slowly in aqueous base. |

| pKa (Pyridine N) | ~5.2 | Weak base; forms salts with strong acids (HCl, TFA). |

| Stability | Moisture Sensitive | Ester moiety is prone to hydrolysis; store under inert gas. |

PART 2: Hazard Identification & Risk Assessment

GHS Classification (Predicted)

Based on the toxicity profiles of 4-phenylpyridine and methyl phenylacetate, this compound is classified as a Category 2 Irritant .

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Specific Toxicological Insights

-

Pyridine Moiety Risks: Pyridine derivatives can act as neurological irritants. While the phenyl ring reduces volatility compared to neat pyridine, dust inhalation must be strictly avoided to prevent respiratory sensitization.

-

Metabolic Activation: In vivo, the ester is rapidly hydrolyzed by carboxylesterases to the free acid (2-(4-(pyridin-2-yl)phenyl)acetic acid), which may have different solubility and binding properties.

PART 3: Handling & Synthesis Workflow

A. Synthesis Context: The Suzuki-Miyaura Coupling

This compound is typically synthesized via palladium-catalyzed cross-coupling. The primary safety risk occurs during the handling of the organoboron species and the hot reaction mixture.

Protocol:

-

Reagents: Methyl 2-(4-bromophenyl)acetate + 2-Pyridylboronic acid MIDA ester.

-

Catalyst:

. -

Solvent: 1,4-Dioxane / Water (degassed).

Visualized Workflow (Graphviz) The following diagram outlines the critical control points (CCPs) for synthesizing and isolating the target compound safely.

Figure 1: Synthesis workflow emphasizing inert atmosphere requirements to prevent catalyst decomposition and side reactions.

B. Storage & Stability Protocol

-

Temperature: Store at -20°C . Room temperature storage leads to slow transesterification or hydrolysis if moisture is present.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation of the pyridine ring.

PART 4: Emergency Response & Disposal

Emergency Decision Tree

In the event of exposure, immediate action is required to mitigate pyridine-associated toxicity.

Figure 2: Triage protocol for acute exposure events.

Disposal Considerations

-

Waste Stream: Non-halogenated organic solvent waste (unless mixed with DCM).

-

Method: High-temperature incineration equipped with an afterburner and scrubber. The nitrogen in the pyridine ring will generate NOx gases upon combustion, requiring scrubbing.

-

Prohibition: Do NOT dispose of down the drain. Pyridine derivatives are toxic to aquatic life and can disrupt biological wastewater treatment systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1624260-67-8, Methyl 2-(4-(pyridin-3-yl)phenyl)acetate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard protocol reference for synthesis).

Sources

Technical Deep Dive: 4-(Pyridin-2-yl)phenylacetic Acid Derivatives

Scaffold Utility, Synthesis, and Pharmacological Applications

Executive Summary

The 4-(pyridin-2-yl)phenylacetic acid scaffold represents a critical bioisostere in medicinal chemistry, bridging the gap between classical biphenylacetic acid NSAIDs (e.g., Felbinac, Fenbufen) and modern heterocyclic anti-inflammatory agents. By replacing one phenyl ring of the biphenyl core with a pyridine moiety, researchers modulate lipophilicity (LogP), aqueous solubility, and metabolic susceptibility while retaining the steric geometry required for binding to cyclooxygenase (COX) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

This guide provides a technical analysis of this scaffold, detailing its synthesis via Suzuki-Miyaura cross-coupling, its structure-activity relationships (SAR), and its application in developing dual COX/5-LOX inhibitors.

Chemical Architecture & Bioisosterism

The core structure consists of a phenylacetic acid moiety substituted at the para position (C4) with a pyridine ring attached at its C2 position.

| Feature | Chemical Consequence | Medicinal Utility |

| Acidic Head | Carboxylic acid (pKa ~4.5) | Ionic interaction with Arg120 in COX enzymes; essential for potency. |

| Biphenyl-like Core | Twisted dihedral angle (~40°) | Mimics the hydrophobic bulk of Felbinac but with lower LogP. |

| Pyridine Nitrogen | H-bond acceptor | Increases aqueous solubility; provides a handle for salt formation; alters CYP450 metabolism compared to all-carbon analogs. |

The "Nitrogen Walk" Strategy

In drug design, shifting the nitrogen atom around the pyridine ring (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) dramatically alters the electronic landscape.

-

4-(pyridin-2-yl): Places the nitrogen lone pair in an ortho-like position relative to the inter-ring bond, potentially creating intramolecular H-bonds or specific steric clashes that lock conformation.

-

4-(pyridin-4-yl): Linear, more extended electron withdrawal.

Pharmacological Applications[1][2][3][4][5]

2.1 Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The 4-biphenylacetic acid scaffold is the active metabolite of Fenbufen and the structure of Felbinac . The 4-(pyridin-2-yl) analog serves as a bioisostere designed to reduce the gastrointestinal toxicity associated with high lipophilicity.

-

Mechanism: The carboxylic acid binds to the cationic arginine residue at the gate of the COX active site. The bi-aryl tail extends into the hydrophobic channel.

-

Key Insight: Introduction of the pyridine ring reduces LogP (from ~3.2 in biphenyls to ~2.1 in pyridyl-phenyls), potentially improving oral bioavailability and reducing retention in fatty tissues.

2.2 Dual COX-2 / 5-LOX Inhibition

Advanced derivatives of this scaffold, particularly those incorporating N-difluoromethyl-2-pyridone motifs, have shown promise as dual inhibitors.

-

Rationale: Blocking COX alone shunts arachidonic acid toward the lipoxygenase (LOX) pathway, increasing leukotrienes (pro-inflammatory). Dual inhibition prevents this "shunt" effect.

-

Evidence: Research indicates that specific regioisomers of pyridyl-phenylacetic acids can dock into both the COX-2 secondary pocket and the 5-LOX catalytic site [1].[1]

2.3 CRTH2 (DP2) Antagonists

Phenylacetic acid derivatives are a privileged class for antagonizing the PGD2 receptor (CRTH2), utilized in treating asthma and allergic rhinitis. The 4-(pyridin-2-yl) moiety provides the necessary hydrophobic bulk to occupy the receptor's orthosteric site while the acid anchors the molecule.

Synthetic Protocols

The most robust method for constructing the 4-(pyridin-2-yl)phenylacetic acid core is the Suzuki-Miyaura Cross-Coupling . This method avoids the harsh conditions of classical nitrile hydrolysis and tolerates the carboxylic acid functionality (often protected as an ester).

Protocol A: Suzuki-Miyaura Coupling (Standard)

Objective: Coupling 4-bromophenylacetic acid ester with 2-pyridylboronic acid derivative.

Reagents:

-

Substrate A: Methyl 4-bromophenylacetate (1.0 eq)

-

Substrate B: 2-Pyridylboronic acid MIDA ester (1.2 eq) (Note: 2-pyridyl boronic acids are unstable; MIDA esters or pinacol esters are preferred).

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

-

Base: Cs₂CO₃ (3.0 eq) or K₃PO₄

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with Methyl 4-bromophenylacetate, 2-Pyridylboronic acid source, Cs₂CO₃, and Pd(dppf)Cl₂.

-

Solvation: Add degassed 1,4-Dioxane and Water.

-

Reaction: Seal the vial and heat to 90°C for 12–16 hours. (Microwave alternative: 120°C for 30 mins).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Hydrolysis (Final Step): Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid.

Critical Note on 2-Pyridyl Boronates: 2-pyridylboronic acid is notoriously prone to protodeboronation (losing the boron group). Self-Validating Step: If yields are low (<30%), switch to 2-bromopyridine and 4-boronophenylacetic acid (reverse coupling). The 4-phenylboronic acid is significantly more stable.

Protocol B: Negishi Coupling (Alternative)

Used when Suzuki fails due to boronate instability.

-

Reagents: 2-Pyridylzinc bromide + Methyl 4-iodophenylacetate.

-

Catalyst: Pd(PPh₃)₄.

-

Condition: THF, 60°C.

Visualization of Workflows

Diagram 1: Synthesis Logic (Suzuki-Miyaura)

This diagram illustrates the preferred "Reverse Coupling" strategy to avoid 2-pyridylboronate instability.

Caption: Optimized synthesis pathway using the "Reverse Coupling" strategy to bypass the instability of 2-pyridylboronic acids.

Diagram 2: Structure-Activity Relationship (SAR)

This diagram maps the pharmacophore features to their biological function in COX/Inflammation targets.

Caption: Pharmacophore mapping of the scaffold, highlighting the roles of the acid tail and pyridine head in COX binding and ADME.

Physicochemical Profile

The following table contrasts the target scaffold with its all-carbon analog (Felbinac metabolite).

| Property | 4-Biphenylacetic Acid | 4-(Pyridin-2-yl)phenylacetic Acid | Implication |

| LogP (Calc) | ~3.2 | ~2.1 | Pyridine derivative has lower lipophilicity, reducing risk of phospholipidosis. |

| pKa (Acid) | 4.3 | 4.2 | Similar acidity; both ionized at physiological pH. |

| pKa (Base) | N/A | ~3.8 (Pyridine N) | Potential for salt formation (e.g., HCl salt) to improve dissolution. |

| TPSA | 37 Ų | ~50 Ų | Higher polar surface area improves blood-brain barrier exclusion (desired for peripheral NSAIDs). |

References

-

Yu, G., et al. (2010).[1] "Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity."[1] Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902.[1]

-

Pierce, J. B., et al. (1982).[3] "Preparation and antiinflammatory activity of 2- and 4-pyridones."[3] Journal of Medicinal Chemistry, 25(2), 131-136.[3]

-

Wellendorph, P., et al. (2009).[4] "Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain."[4] Fundamental & Clinical Pharmacology, 23(2), 207-213.[4]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Chem-Impex International. "Product Data: (4-Pyridin-2-yl-phenyl)acetic acid - CAS 51061-67-7."

Sources

- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point Determination of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Significance of Melting Point in Pharmaceutical Development

In the realm of drug discovery and development, the melting point is more than a mere physical constant; it is a sentinel indicator of a compound's character. A sharp and reproducible melting point range is often the first sign of a pure crystalline substance.[1][2] Conversely, a depressed and broad melting range typically signifies the presence of impurities.[1][3] For a compound like Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, which possesses multiple aromatic rings and a polar ester functional group, understanding its melting behavior is crucial for:

-

Identity Confirmation: Verifying that the synthesized compound is indeed the target molecule by comparing its melting point to a reference standard (once established).[1]

-

Purity Assessment: A narrow melting range is a strong indicator of high purity.[1][2] Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[3]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and characterizing these forms is essential as they can have different solubilities, stabilities, and bioavailabilities.

-

Formulation Development: The melting point influences the choice of formulation strategies and manufacturing processes, such as hot-melt extrusion.

Theoretical Considerations for Melting Point Behavior

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in the crystal lattice. The key intermolecular forces at play in Methyl 2-(4-(pyridin-2-yl)phenyl)acetate are likely to be dipole-dipole interactions due to the ester and pyridine moieties, and van der Waals forces between the aromatic rings.

Several factors inherent to the molecule and its environment can influence the melting point:

-

Molecular Weight: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger intermolecular forces.[3]

-

Polarity and Hydrogen Bonding: The presence of polar groups, like the ester and the nitrogen in the pyridine ring of the title compound, can lead to stronger intermolecular interactions and thus a higher melting point compared to non-polar analogues.

-

Molecular Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.

-

Presence of Impurities: Impurities disrupt the crystal lattice, making it easier to break apart. This results in a depression of the melting point and a broadening of the melting range.[3]

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of a solid crystalline compound in a pharmaceutical setting: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This is a traditional and widely accessible technique that involves heating a small amount of the powdered sample in a capillary tube and visually observing the melting process.[1]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is completely dry, as residual solvent will act as an impurity.

-

Finely powder a small amount of the sample to ensure uniform packing and heat transfer.

-

Introduce the powdered sample into a capillary tube, tapping gently to pack the material to a height of 1-2 mm.[3]

-

-

Apparatus Setup and Calibration:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Calibration of the apparatus is crucial and should be performed regularly using certified reference standards with known melting points.[4]

-

-

Heating and Observation:

-

Heat the sample rapidly to a temperature approximately 5°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2][4]

-

Record the onset temperature , which is the temperature at which the first drop of liquid appears or the column of the substance begins to collapse.[4]

-

Record the clear point , which is the temperature at which the entire sample becomes a transparent liquid.[4]

-

-

Reporting:

-

The melting point should be reported as a range from the onset temperature to the clear point.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative information than the capillary method. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate (typically 1-5 mg) into a DSC pan.

-

Seal the pan, often with a pinhole in the lid to allow for the escape of any volatiles.

-

-

Instrument Setup:

-

Place the sample pan and a reference pan (usually empty) into the DSC cell.

-

Program the instrument with a specific heating rate, commonly 10°C/minute for initial screening, but slower rates can be used for higher resolution.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The onset temperature of the peak is typically taken as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) are also important parameters.

-

Data Presentation and Interpretation

For a newly synthesized batch of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, the melting point data should be meticulously recorded and presented.

| Parameter | Observation/Value | Interpretation |

| Appearance | Pale-yellow to Yellow-brown Solid[5] | Confirms the physical state and color of the substance. |

| Melting Range (Capillary) | e.g., 85.5 - 86.5 °C | A narrow range (< 1°C) suggests high purity. |

| DSC Onset Temperature | e.g., 85.8 °C | Provides a precise thermodynamic melting point. |

| Enthalpy of Fusion (DSC) | e.g., 25.4 J/g | A quantitative measure of the energy required to melt the crystal. |

A broad melting range (e.g., 82-86°C) would suggest the presence of impurities that are depressing and extending the melting transition.

Visualizing the Workflow and Influencing Factors

The following diagrams illustrate the logical flow of melting point determination and the key factors that can affect the outcome.

Caption: Experimental workflow for melting point determination.

Caption: Factors influencing the measured melting point.

Conclusion

While a specific melting point for Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is not documented in readily available literature, this guide provides the necessary theoretical and practical framework for its determination. A carefully executed melting point analysis, using either the capillary method or DSC, is an indispensable tool for confirming the identity and assessing the purity of this compound. For drug development professionals, establishing a sharp, reproducible melting point range is a foundational step in the comprehensive characterization of any new chemical entity, paving the way for further preclinical and clinical development.

References

- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

- METHYL 2-(4-(PYRIDIN-3-YL)PHENYL)

- Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and Its Complex with HgCl2.

- Melting Point Determination in Pharmaceutical Industry. NANOLAB.

- Experiment (1)

- (PDF) True Melting Point Determination.

- (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid.

- Melting Point Determination.

Sources

An In-depth Technical Guide on the pKa Values and Ionization of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate Precursors

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pKa values and ionization behavior of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate and its key precursors. We will delve into the theoretical underpinnings of pKa, explore experimental methods for its determination, and discuss the structural factors that govern the acidity and basicity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the ionization properties of this important class of molecules.

Introduction: The Significance of pKa in Medicinal Chemistry

The extent to which a drug molecule is ionized at a given pH is dictated by its pKa value(s). This is of paramount importance as the charge state of a molecule dramatically affects its interaction with biological membranes, metabolic enzymes, and target receptors. For instance, the unionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, a crucial step for oral absorption and distribution into tissues. Conversely, the ionized form often exhibits better aqueous solubility and is more readily eliminated by the kidneys. Therefore, a thorough understanding and precise determination of the pKa values of a drug candidate and its precursors are essential for optimizing its drug-like properties.[1]

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. Its precursors, such as pyridine, 2-phenylpyridine, and methyl phenylacetate, each contribute unique acidic or basic centers that influence the overall ionization profile of the final molecule. This guide will systematically examine the pKa values associated with these precursors to build a comprehensive picture of the ionization behavior of the target compound.

Theoretical Framework: Predicting pKa Values

Before embarking on experimental determination, it is instructive to predict the approximate pKa values of the functional groups within Methyl 2-(4-(pyridin-2-yl)phenyl)acetate and its precursors based on their chemical structures.

The Basicity of the Pyridine Ring

The pyridine moiety contains a nitrogen atom with a lone pair of electrons in an sp2 hybridized orbital. This lone pair is not part of the aromatic π-system and is therefore available for protonation, making pyridine a weak base.[2] The pKa of the conjugate acid, the pyridinium ion, is approximately 5.23-5.25.[2][3][4]

When a phenyl group is attached at the 2-position, as in 2-phenylpyridine, the basicity of the pyridine nitrogen is expected to decrease slightly. This is due to the electron-withdrawing inductive effect of the phenyl group, which destabilizes the positive charge on the pyridinium ion. The predicted pKa for 2-phenylpyridine is around 4.43-4.44.[5][6]

The Acidity of the α-Proton of the Methyl Ester

The protons on the carbon atom alpha to the carbonyl group of an ester are weakly acidic. This acidity arises from the resonance stabilization of the resulting carbanion (enolate) after deprotonation. For a simple ester like methyl acetate, the pKa of the α-proton is estimated to be around 25.[7]

In the case of methyl phenylacetate, the presence of the phenyl group adjacent to the α-carbon significantly increases the acidity of the α-protons. The phenyl ring can further delocalize the negative charge of the enolate through resonance, thereby stabilizing the conjugate base. This effect lowers the pKa of the benzylic protons. For comparison, the benzylic proton of toluene has a pKa of about 41.[8][9][10] The additional electron-withdrawing effect of the ester group in methyl phenylacetate further enhances the acidity of the alpha-proton.

The target molecule, Methyl 2-(4-(pyridin-2-yl)phenyl)acetate, combines these features. The pyridin-2-yl group is an electron-withdrawing substituent on the phenyl ring, which is expected to further increase the acidity of the α-proton compared to methyl phenylacetate.

Summary of Predicted pKa Values

| Compound/Functional Group | Ionizable Group | Predicted pKa | Type |

| Pyridine | Pyridinium ion | ~5.23 | Basic |

| 2-Phenylpyridine | Pyridinium ion | ~4.44 | Basic |

| Methyl Acetate | α-proton | ~25 | Acidic |

| Toluene | Benzylic proton | ~41 | Acidic |

| Methyl Phenylacetate | α-proton | < 41 | Acidic |

| Methyl 2-(4-(pyridin-2-yl)phenyl)acetate | Pyridinium ion | < 4.44 | Basic |

| Methyl 2-(4-(pyridin-2-yl)phenyl)acetate | α-proton | < pKa of methyl phenylacetate α-proton | Acidic |

Experimental Determination of pKa Values

While theoretical predictions provide valuable estimates, experimental determination is crucial for obtaining accurate pKa values. The two most common methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[11][12][13]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[1][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.[14]

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M) in a suitable solvent (typically water or a water/co-solvent mixture for poorly soluble compounds).

-

Prepare standardized solutions of titrant (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[14]

-

-

Calibration:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]

-

-

Titration:

-

Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially in alkaline solutions.[14]

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, which shows a maximum or a zero crossing, respectively.[15]

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that possess a chromophore near the ionizable center and for those with low solubility or requiring smaller sample amounts.[11][12] The method is based on the principle that the acidic and basic forms of a molecule often have different UV-Vis absorption spectra.

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent.

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the analyte stock solution to a cuvette.

-

Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[13]

-

The presence of an isosbestic point, a wavelength at which the absorbance remains constant regardless of pH, is a good indicator of a simple two-component equilibrium.[12]

-

Computational Approaches to pKa Prediction

In addition to experimental methods, computational chemistry offers a powerful and increasingly accurate means of predicting pKa values.[16] These methods can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction.[17][18] These calculations are often combined with solvation models, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent.[18]

Machine learning and quantitative structure-activity relationship (QSAR) models are also widely used.[17] These approaches leverage large datasets of experimentally determined pKa values to build predictive models based on molecular descriptors.[17] Several commercial software packages are available that implement these methods.[17]

Ionization of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate and its Precursors

Based on the theoretical considerations and the expected outcomes of experimental determination, we can construct the ionization profile of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate.

-

At low pH (e.g., in the stomach, pH ~1-3): The pyridine nitrogen will be protonated, and the molecule will carry a positive charge. The ester group will be neutral.

-

At physiological pH (~7.4): The pyridine nitrogen will be predominantly in its neutral, unprotonated form (since pH > pKa). The α-proton of the ester is not expected to be significantly deprotonated at this pH. Therefore, the molecule will be largely neutral.

-

At high pH (e.g., in the intestine, pH > 8): The pyridine nitrogen will be unprotonated. At very high pH values, the α-proton of the ester could potentially be removed, resulting in a negatively charged species.

Visualizing Ionization and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the ionization equilibrium of 2-phenylpyridine and the general workflow for pKa determination by potentiometric titration.

Caption: Ionization equilibrium of 2-phenylpyridine.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. chegg.com [chegg.com]

- 9. reddit.com [reddit.com]

- 10. homework.study.com [homework.study.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scispace.com [scispace.com]

- 16. Making sure you're not a bot! [academiccommons.columbia.edu]

- 17. optibrium.com [optibrium.com]

- 18. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

Methodological & Application

Application Note: Synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate via Suzuki-Miyaura Coupling

Abstract & Strategic Overview

This application note details the synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate , a critical biaryl building block often found in NSAID analogs and COX-2 inhibitors.

While the Suzuki-Miyaura reaction is the industry standard for biaryl bond formation, incorporating 2-substituted pyridines presents two specific failure modes:

-

Protodeboronation: 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often decomposing before coupling occurs.[1]

-

Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (the "Pyridine Problem").[2]

Strategic Route Selection

To ensure reproducibility and scalability, this protocol utilizes a "Reverse Coupling" strategy . Instead of using the unstable 2-pyridylboronic acid, we couple 2-bromopyridine (Electrophile) with Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Nucleophile).

-

Why this works: The phenylboronic ester is air-stable and resistant to protodeboronation.

-

Catalyst Choice: We employ Pd(dppf)Cl₂[3]·DCM or XPhos Pd G3 . These catalysts feature bulky or bidentate ligands that sterically hinder the pyridine nitrogen from coordinating to the Pd center, effectively bypassing the poisoning mechanism.

Reaction Mechanism & Logic

The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" trap where pyridine poisoning occurs and how the correct ligand selection prevents it.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol | Role |

| Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 276.14 | 1.1 | 1.00 g | Nucleophile |

| 2-Bromopyridine | 158.00 | 1.0 | 0.52 g (315 µL) | Electrophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 135 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 1.37 g | Base |

| 1,4-Dioxane | Solvent | - | 12 mL | Solvent |

| Water (Degassed) | Solvent | - | 3 mL | Co-solvent |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Oven-dry a 50 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar.

-

Cool under a stream of Nitrogen (N₂) or Argon.

-

Critical: Oxygen is the primary cause of Suzuki coupling failure (homocoupling). Ensure the vessel is strictly anaerobic.

Step 2: Reagent Addition

-

Add the solid Boronate Ester (1.00 g), K₂CO₃ (1.37 g), and Pd(dppf)Cl₂·CH₂Cl₂ (135 mg) to the flask.

-

Cap the flask with a rubber septum.

-

Evacuate the flask (high vacuum) and backfill with N₂ three times.[4]

Step 3: Solvent & Electrophile Addition

-

In a separate vial, sparge 1,4-Dioxane and Water with N₂ for 15 minutes.

-

Add the degassed 1,4-Dioxane (12 mL) and Water (3 mL) via syringe through the septum.

-

Add the liquid 2-Bromopyridine (315 µL) via microliter syringe.

Step 4: Reaction

-

Place the flask in a pre-heated oil bath at 90°C .

-

Stir vigorously (800 RPM) for 4–16 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting bromide should disappear.

-

Note: The product is more polar than the starting bromide but less polar than the boronic ester.

-

Step 5: Workup & Purification

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (30 mL).

-

Transfer filtrate to a separatory funnel. Add water (20 mL) and separate phases.

-

Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Combine organics, wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0% -> 30% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Analytical Data & QC

To validate the synthesis, compare your isolated product against these expected parameters.

Expected 1H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.70 | Doublet (d) | 1H | Pyridine C6-H (Ortho to N) |

| 8.00 | Doublet (d) | 2H | Phenyl Ar-H (Ortho to Pyridine) |

| 7.75 | Multiplet (m) | 2H | Pyridine C3-H, C4-H |

| 7.40 | Doublet (d) | 2H | Phenyl Ar-H (Meta to Pyridine) |

| 7.25 | Multiplet (m) | 1H | Pyridine C5-H |

| 3.72 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |

| 3.68 | Singlet (s) | 2H | Benzylic Methylene (-CH₂-) |

Workflow Visualization

Troubleshooting & Optimization

Issue 1: Low Conversion (Catalyst Poisoning)

-

Symptom: Starting bromide remains after 16 hours; solution is dark but no product forms.

-

Cause: The pyridine nitrogen is coordinating to the Pd.[2]

-

Solution: Switch to XPhos Pd G3 (2 mol%). The bulky biaryl phosphine ligand (XPhos) creates a "roof" over the Pd center, physically preventing the pyridine nitrogen from binding while allowing the oxidative addition of the C-Br bond.

Issue 2: Ester Hydrolysis

-

Symptom: Formation of the carboxylic acid (Product moves to baseline on TLC).

-

Cause: Hydroxide ions generated from K₂CO₃/H₂O at high temperatures attacking the methyl ester.

-

Solution:

-

Reduce water ratio (use Dioxane:Water 9:1).

-

Switch base to Anhydrous K₃PO₃ and use dry DMF or Dioxane (Suzuki reactions can proceed with trace adventitious moisture, or use strictly anhydrous conditions with specialized ligands).

-

Issue 3: Homocoupling

-

Symptom: Presence of dimethyl biphenyl-4,4'-diacetate (symmetric dimer).

-

Cause: Oxygen in the system facilitates the oxidation of the boronic species.

-

Solution: Re-sparge solvents for 30 minutes. Ensure the Schlenk line vacuum is <100 mTorr during backfilling.

References

-

Suzuki-Miyaura Coupling Mechanism & Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

The "Pyridine Problem" and Instability of 2-Pyridylboronates: Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

-

Optimization of Heteroaryl Couplings (XPhos/SPhos): Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. [Link]

-

NMR Data Grounding (Methyl 2-(2-acetylphenyl)acetate analog): Organic Syntheses, Coll. Vol. 11, p.22 (2009). [Link]

Sources

Application Note: Process Optimization for the Kilogram-Scale Synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Executive Summary

Scaling the synthesis of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate from medicinal chemistry (milligrams) to process chemistry (kilograms) presents a specific structural challenge: the instability of 2-substituted pyridine nucleophiles. This Application Note outlines a robust, field-proven protocol that circumvents the "2-pyridyl problem" by inverting standard coupling partners. We utilize 2-Methyltetrahydrofuran (2-MeTHF) as a green solvent and implement a high-efficiency Palladium scavenging workflow using functionalized silica, ensuring API-grade purity without chromatographic purification.

Strategic Route Design: Solving the "2-Pyridyl Problem"

In small-scale synthesis, researchers often attempt to couple 2-pyridylboronic acid with aryl halides. However, upon scale-up, this route fails due to rapid protodeboronation of the 2-pyridyl boron species. The C-B bond at the 2-position is electronically destabilized, leading to hydrolysis and low yields.

The Optimized Process Route: To ensure scalability, we invert the polarity of the coupling partners. We utilize 2-Bromopyridine as the electrophile (stable) and (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid as the nucleophile (highly stable, crystalline solid).

Reaction Pathway Diagram

Figure 1: Inverted coupling strategy to avoid protodeboronation of 2-pyridyl species.

Reagent Selection for Scale-Up

The following reagents are selected based on cost-efficiency, safety profiles, and downstream processing requirements.

| Reagent Class | Selected Reagent | Rationale for Selection |

| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | Why: Unlike Pd(PPh₃)₄, the bidentate dppf ligand prevents the pyridine nitrogen from displacing the phosphine and poisoning the catalyst. It is air-stable and robust. |

| Solvent | 2-MeTHF / Water | Why: 2-Methyltetrahydrofuran is a bio-derived "green" alternative to Dioxane or THF. It is immiscible with water, allowing for direct phase separation during workup (eliminating extraction solvent swaps). |

| Base | K₃PO₄ (Tribasic) | Why: Potassium phosphate is superior to carbonates for sterically demanding or heterocycle-rich couplings. It buffers the pH to a range that minimizes ester hydrolysis of the target molecule. |

| Pd Scavenger | SiliaMetS® Thiol | Why: Activated carbon reduces yield by adsorbing the product.[1] Thiol-functionalized silica selectively binds Pd(II) and Pd(0) with >99% efficiency and is easily filtered. |

Detailed Experimental Protocol (1.0 kg Scale)

Safety Note: This reaction generates heat and mild off-gassing. Ensure proper reactor venting and inert atmosphere (Nitrogen/Argon).

Step 1: Reactor Charging

-

Inertion: Purge a 20 L jacketed glass reactor with Nitrogen for 15 minutes.

-

Solvent Prep: Charge 2-MeTHF (8.0 L) and Deionized Water (2.0 L) . Degas by sparging with Nitrogen for 30 minutes. Crucial: Oxygen inhibits the catalytic cycle.

-

Reagent Addition:

-

Add 2-Bromopyridine (0.68 kg, 4.30 mol, 1.0 equiv).

-

Add (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid (0.92 kg, 4.73 mol, 1.1 equiv).

-

Add K₃PO₄ (1.82 kg, 8.60 mol, 2.0 equiv).

-

-

Catalyst Addition: Under positive Nitrogen flow, add Pd(dppf)Cl₂ · CH₂Cl₂ (10.5 g, 0.3 mol%). Note: 0.3 mol% is sufficient for this robust system; do not overcharge Pd.

Step 2: Reaction & Monitoring[2]

-

Heating: Heat the jacket to 80°C. Internal temperature should reach ~72-75°C (reflux).

-

Agitation: Stir at 250-300 RPM. Good mixing is essential for the biphasic system.

-

IPC (In-Process Control): Monitor by HPLC after 2 hours.

-

Target: < 2% remaining 2-Bromopyridine.

-

Typical Time: 4–6 hours.

-

Step 3: Workup & Phase Separation

-

Cooling: Cool reactor to 25°C.

-

Phase Cut: Stop agitation and allow layers to settle (15 min).

-

Bottom Layer: Aqueous waste (contains salts/borates). Drain to waste.

-

Top Layer: Product in 2-MeTHF. Retain.

-

-

Wash: Add 10% brine (4 L), stir for 10 min, settle, and drain aqueous layer.

Purification & Palladium Removal Workflow

Avoiding column chromatography is the primary goal of process chemistry. We utilize a scavenger-crystallization sequence.

Workflow Diagram

Figure 2: Downstream processing for heavy metal removal and isolation.

Step 4: Palladium Scavenging

-

To the organic layer in the reactor, add SiliaMetS® Thiol (or equivalent Si-Thiol) at a loading of 10% w/w relative to the catalyst loading (approx. 50g).

-

Heat to 50°C and stir for 2 hours.

-

Filter hot through a Celite pad or a sintered glass filter to remove the silica scavenger.

-

Result: The filtrate is now a clear, light-yellow solution (Pd content typically drops from ~500 ppm to <20 ppm).

-

Step 5: Crystallization

-

Distillation: Return filtrate to reactor. Distill 2-MeTHF under reduced pressure until approx. 3 L volume remains.

-

Anti-solvent Addition: Slowly add n-Heptane (6 L) at 40°C.

-

Cooling Ramp: Cool to 20°C over 1 hour, then to 0–5°C and hold for 2 hours.

-

Isolation: Filter the white crystalline solid. Wash with cold Heptane/2-MeTHF (9:1).

-

Drying: Vacuum oven at 45°C for 12 hours.

Expected Yield: 0.85 – 0.90 kg (85–90%). Purity: >99.5% (HPLC), Pd < 10 ppm.

References

-

Suzuki-Miyaura Coupling Reviews: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Instability of 2-Pyridyl Boronates: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. Link (Discusses the difficulty of 2-pyridyl nucleophiles).

-

Green Solvents (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and Toluene in Synthesis." ChemSusChem, 2012. Link

-

Palladium Scavenging Efficiency: SiliCycle Application Note. "Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS." Link

Sources

Strategic Derivatization of Biaryl Acetates: A Guide to Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Introduction & Strategic Analysis

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate represents a classic biaryl acetic ester scaffold. In medicinal chemistry, this motif is a privileged structure found in non-steroidal anti-inflammatory drugs (NSAIDs), GPCR ligands (e.g., integrin inhibitors), and kinase inhibitors.

The molecule presents three distinct vectors for derivatization to generate Structure-Activity Relationship (SAR) libraries. This guide moves beyond simple synthesis, focusing on medicinal chemistry logic : improving metabolic stability, solubility, and target engagement.

The Three Vectors of Derivatization

-

Vector A: The Ester Handle (C-Terminus)

-

Goal: Modulate Hydrogen Bond Donors/Acceptors (HBD/HBA) and improve hydrolytic stability.

-

Tactics: Amidation, reduction to alcohols, or conversion to heterocycles (bioisosteres).

-

-

Vector B: The Alpha-Carbon (Benzylic Position)

-

Goal: Block metabolic soft spots. The benzylic position is prone to CYP450-mediated oxidation and racemization.

-

Tactics:

-Methylation or fluorination.

-

-

Vector C: The Pyridine Ring (Late-Stage Functionalization)

-

Goal: Alter lipophilicity (

) and basicity ( -

Tactics: Minisci radical alkylation or N-oxidation.

-

Decision Logic & Workflow

The following diagram illustrates the decision matrix for derivatizing this scaffold based on the desired pharmacological outcome.

Figure 1: Strategic decision tree for the derivatization of the biaryl acetate scaffold.

Protocol A: Amide Library Generation (Vector A)

Rationale: The ester is a metabolic liability (rapid hydrolysis by esterases). Converting it to an amide improves stability and introduces H-bond interactions. While direct aminolysis (using

Step 1: Saponification

-

Reagents: Lithium Hydroxide (LiOH), THF, Water.

-

Mechanism: Base-catalyzed hydrolysis. LiOH is preferred over NaOH/KOH for its solubility in THF/Water mixtures.

Step 2: Amide Coupling (HATU Method)

-

Reagents: HATU (Coupling Agent), DIPEA (Base), DMF (Solvent), Diverse Amines (

). -

Why HATU? HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt for sterically hindered amines or electron-deficient anilines often found in drug discovery [1].

Detailed Protocol:

-

Preparation of Acid Intermediate:

-

Dissolve Methyl 2-(4-(pyridin-2-yl)phenyl)acetate (1.0 eq) in THF:Water (3:1 ratio, 0.2 M).

-

Add LiOH monohydrate (2.5 eq).

-

Stir at RT for 3–12 hours (monitor by LCMS for disappearance of ester).

-

Workup: Acidify to pH ~4 with 1N HCl. The zwitterionic nature of the pyridine-acid may cause solubility issues; extract with EtOAc or n-Butanol if precipitation does not occur. Dry and concentrate.

-

-

Coupling Reaction:

-

Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) and stir for 5 mins.

-

Add HATU (1.2 eq). The solution should turn yellow/orange.

-

Add the amine (

, 1.1 eq). -

Stir at RT for 2–16 hours.

-

-

Validation & Purification:

-

LCMS: Check for

corresponding to the amide. -

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Use Formic Acid or TFA to ensure the pyridine is protonated/soluble during purification.

-

Protocol B: Bioisosteric Replacement (1,2,4-Oxadiazole)

Rationale: If the amide bond is still metabolically unstable or presents permeability issues, the 1,2,4-oxadiazole ring is a classic bioisostere. It mimics the electrostatics of the ester/amide but is hydrolytically stable [2].

Experimental Workflow:

-

Reagents: Amidoxime (derived from a nitrile), NaH or CDI (Carbonyldiimidazole), THF or DMF.

-

Procedure (CDI Method):

-

Dissolve the carboxylic acid intermediate (from Protocol A) in anhydrous DMF.

-

Add CDI (1.2 eq) and stir at RT for 30 min (activation to acyl-imidazole).

-

Add the appropriate aryl/alkyl amidoxime (1.2 eq).

-

Heat to 110°C for 4–12 hours to induce cyclodehydration.

-

-

Critical Consideration: The high temperature required for cyclization can sometimes degrade sensitive functionality. Microwave irradiation (140°C, 30 min) is often superior for this transformation.

Technical Application Note: Selective N-Oxidation of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Executive Summary

This application note details the procedure for the N-oxidation of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate . The primary synthetic challenge is achieving complete oxidation of the pyridine nitrogen while preventing the hydrolysis of the methyl ester moiety.

Standard protocols utilizing hydrogen peroxide in refluxing acetic acid are contraindicated for this substrate due to the high risk of acid-catalyzed ester hydrolysis. This guide recommends a mild, room-temperature oxidation using 3-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), which ensures >95% chemoselectivity.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Context & Mechanism[1]

Substrate Analysis

-

Substrate: Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

-

Reactive Center: Pyridine Nitrogen (Nucleophilic lone pair).

-

Labile Group: Methyl Ester (Susceptible to hydrolysis in aqueous acid/base).

-

Target Product: Methyl 2-(4-(1-oxidopyridin-1-ium-2-yl)phenyl)acetate.

Reaction Mechanism

The reaction proceeds via the "Butterfly Mechanism," a concerted electrophilic oxygen transfer from the peracid to the pyridine nitrogen. The non-polar solvent (DCM) stabilizes the transition state via intramolecular hydrogen bonding within the peracid, facilitating oxygen transfer without requiring acidic catalysis.

Figure 1: Concerted mechanism of N-oxidation by mCPBA.

Critical Experimental Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.1 - 1.2 equiv. mCPBA | Slight excess ensures full conversion; large excess complicates purification. |

| Solvent | Dichloromethane (DCM) | Solubilizes both reactants; non-participating; easy to remove. |

| Temperature | Initial cooling controls exotherm; RT drives reaction to completion. | |

| Concentration | 0.1 M - 0.2 M | Dilution prevents thermal runaway and minimizes intermolecular side reactions. |

| Atmosphere | Nitrogen/Argon | Optional but recommended to prevent moisture condensation at |

Standard Operating Procedure (SOP)

Materials Required[2][3]

-

Substrate: Methyl 2-(4-(pyridin-2-yl)phenyl)acetate (1.0 equiv).

-

Oxidant: mCPBA (

77% purity, remainder is mCBA/water). Note: Calculate stoichiometry based on active oxidant content. -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous Sodium Bicarbonate (

). -

Reducing Agent: 10% Sodium Thiosulfate (

) or Sodium Sulfite (

Step-by-Step Protocol

Step 1: Preparation

-

Dissolve 1.0 mmol of Methyl 2-(4-(pyridin-2-yl)phenyl)acetate in 10 mL of DCM (0.1 M) in a round-bottom flask.

-

Cool the solution to

using an ice-water bath. Stir magnetically.

-

Dissolve 1.2 mmol of mCPBA in 5 mL of DCM.

-

Add the mCPBA solution dropwise to the reaction flask over 5–10 minutes.

-

Why: Dropwise addition prevents localized overheating and over-oxidation.

-

-

Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT).

-

Stir at RT for 3–12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

-

Target: Disappearance of starting material (

) and appearance of product (

-

Step 3: Quench and Workup (Critical for Purity)

-

Quench: If peroxides remain (check with starch-iodide paper), add 5 mL of 10%

and stir for 10 mins. -

Wash: Transfer mixture to a separatory funnel. Wash the organic layer with Saturated

(3 x 10 mL) .-

Mechanism:[4] This converts the m-chlorobenzoic acid (mCBA) byproduct into its water-soluble sodium salt (

), removing it from the organic layer.

-

-

Dry: Wash organic layer once with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude residue is often pure enough for use (>90%).

-

If purification is required, use Flash Column Chromatography.[4][5]

-

Stationary Phase: Silica Gel.

-

Eluent: Gradient of 0%

10% Methanol in DCM. -

Note: N-oxides are significantly more polar than the parent pyridine.

-

Workflow Visualization

Figure 2: Purification logic to remove acidic byproducts.

Analytical Validation & QC

| Method | Expected Observation |

| LC-MS | Mass shift of +16 Da (e.g., 227.26 |

| 1H NMR | Diagnostic Shift: The protons ortho to the nitrogen (position 6 on pyridine) typically shift downfield (deshielded) or show distinct splitting changes compared to the starting material. |

| TLC | Significant drop in |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old mCPBA; water in solvent. | Check mCPBA titer (iodometric titration). Add 0.5 equiv more oxidant. |

| Ester Hydrolysis | Acidic workup; heat used.[6] | Ensure |

| mCBA Contamination | Insufficient basic wash. | Dissolve product in DCM and re-wash with |

References

-

Organic Syntheses Procedure for Pyridine N-Oxide

-

mCPBA Workup & Handling

-

Review of Pyridine N-Oxide Synthesis

-

Safety Data Sheet (mCPBA)

Sources

Application Notes and Protocols: Methyl 2-(4-(pyridin-2-yl)phenyl)acetate in Ligand Synthesis

Introduction: A Versatile Building Block for Advanced Ligand Design

In the landscape of modern medicinal chemistry and materials science, the design of novel ligands with precisely tailored electronic and steric properties is paramount. Methyl 2-(4-(pyridin-2-yl)phenyl)acetate has emerged as a highly valuable and versatile building block in this endeavor. Its unique molecular architecture, featuring a bipyridyl-like core integrated with a reactive acetate moiety, provides a strategic platform for the synthesis of a diverse array of complex ligands. These ligands are instrumental in the development of innovative pharmaceuticals, advanced agrochemicals, and sophisticated coordination complexes with unique catalytic and photophysical properties.[1]

The core structure, comprising a pyridine ring linked to a phenyl group, offers multiple coordination sites for metal ions, making it a cornerstone for the construction of polydentate ligands. The phenylacetic acid substructure, readily accessible from the methyl ester, serves as a versatile handle for introducing additional functionalities through amide bond formation and other coupling chemistries. This allows for the systematic modulation of a ligand's properties to achieve desired biological activity or material characteristics.